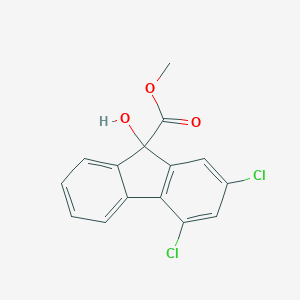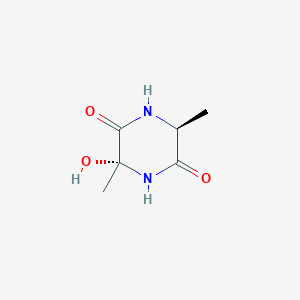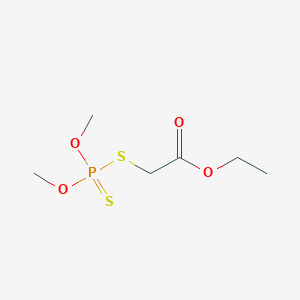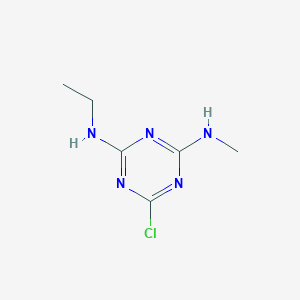
2-Chloro-4-methylamino-6-ethylamino-S-triazine
Vue d'ensemble
Description
“2-Chloro-4-methylamino-6-ethylamino-S-triazine” is a chemical compound with the molecular formula C6H10ClN5 . It is a colorless or white, odorless, crystalline powder . It is a toxicologically important compound and has been used as a herbicide .
Molecular Structure Analysis
The molecule contains a total of 22 atoms. There are 10 Hydrogen atoms, 6 Carbon atoms, 5 Nitrogen atoms, and 1 Chlorine atom .Applications De Recherche Scientifique
Herbicide Application
2-Chloro-4-methylamino-6-ethylamino-S-triazine is structurally similar to simazine, a highly selective herbicide. It’s used in agriculture to control weeds in crops like corn, which is resistant to its toxic effects, unlike wheat and oats .
Synthesis of Triazine Derivatives
This compound serves as a precursor in the synthesis of various 1,3,5-triazine derivatives. These derivatives are created through sequential nucleophilic substitution reactions and can contain diverse functional groups for different applications .
Antimalarial Activity
Some 1,3,5-triazine derivatives exhibit antimalarial properties. They are investigated for their potential to inhibit the growth of malaria-causing parasites .
Antimicrobial Properties
These derivatives also show promise as antimicrobial agents against a range of bacteria and fungi, contributing to their potential use in medical treatments .
Anti-cancer Research
Research into 1,3,5-triazine derivatives includes evaluating their efficacy as anti-cancer agents. They may inhibit the proliferation of cancer cells .
Anti-viral Applications
The anti-viral activities of triazine derivatives make them candidates for treating viral infections. Studies are ongoing to determine their effectiveness against various viruses .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-4-methylamino-6-ethylamino-S-triazine are yet to be fully identified. It is known that this compound has herbicidal properties .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the herbicidal effects observed .
Biochemical Pathways
It is believed that the compound interferes with the normal functioning of certain enzymes, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
The compound has a molecular weight of 18763, and a density of 1374g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It is known that the compound has herbicidal properties, suggesting that it may cause damage or death to certain types of plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methylamino-6-ethylamino-S-triazine. For example, the pH of the solution in which the compound is present can affect its degradation rate . More research is needed to fully understand how various environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNNIQSVZUJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184855 | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylamino-6-ethylamino-S-triazine | |
CAS RN |
3084-92-2 | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




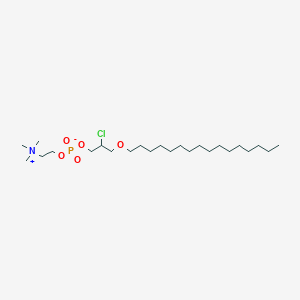
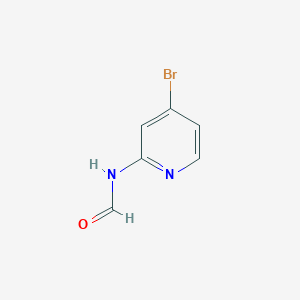


![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)



